![molecular formula C19H16ClN5O2S B6503997 2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide CAS No. 1396876-28-0](/img/structure/B6503997.png)
2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzothiazole ring and an oxadiazole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The benzothiazole and oxadiazole rings in the molecule are aromatic heterocycles, which contribute to the molecule’s stability and reactivity . The presence of a chlorine atom could make the molecule more electrophilic and susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and oxadiazole rings could increase its planarity and potentially its ability to interact with biological targets through pi-stacking interactions .Wissenschaftliche Forschungsanwendungen
- VU0537917-1 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly those resistant to conventional chemotherapy. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival .
- In the realm of neuropharmacology, VU0537917-1 has been explored for its impact on neurotransmitter systems. It exhibits modulatory effects on certain receptors, including GABA receptors, which play a crucial role in neuronal communication. Researchers are investigating its potential as a novel anxiolytic or antiepileptic agent .
- Some studies have examined the antibacterial activity of VU0537917-1 . It appears to disrupt bacterial cell membranes, making it a candidate for novel antibiotics. Researchers are investigating its efficacy against drug-resistant bacterial strains .
- VU0537917-1 has demonstrated anti-inflammatory properties in preclinical models. It may modulate immune responses and reduce inflammation by targeting specific pathways. Researchers are exploring its potential for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Enzyme inhibition studies have revealed that VU0537917-1 interacts with specific enzymes involved in cellular processes. Researchers are investigating its selectivity and mechanism of action, aiming to develop enzyme-specific inhibitors for therapeutic purposes .
- Beyond its biological applications, VU0537917-1 has attracted interest in materials science. Researchers have explored its use as a building block for organic synthesis, creating functionalized molecules with unique properties. Its structural features make it valuable for designing new materials and catalysts .
Anticancer Research
Neuropharmacology
Antibacterial Properties
Anti-inflammatory Effects
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Synthesis
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c1-25(19-23-17-13(20)8-5-9-14(17)28-19)11-15(26)21-10-16-22-18(24-27-16)12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUKLMNGXJGVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.